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molecular formula C12H8O5 B8334353 1,3,7,9-Tetrahydroxydibenzofuran

1,3,7,9-Tetrahydroxydibenzofuran

Cat. No. B8334353
M. Wt: 232.19 g/mol
InChI Key: BGECNEMQUVPXCO-UHFFFAOYSA-N
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Patent
US09273021B2

Procedure details

Compound 7 (3 g, 8.97 mmol) was refluxed for 18 h in a 20 mL solution consisting of a 1:1 mixture of HBr and acetic acid. The reaction mixture was neutralized by adding saturated aqueous NaHCO3. The subsequent mixture was then extracted with ethyl acetate and the organic layer was further washed with brine, water and dried over Na2SO4. After removing the solvent in vacuo, the brown, viscous residue was purified by column chromatography (5-20% ethyl acetate/hexane) to yield 8 (1.6 g, 77%) as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
77%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[C:7]([O:9]C)[CH:6]=[C:5]([O:11]C)[C:4]=1[C:13]1[C:18]([O:19]C)=[CH:17][C:16]([O:21]C)=[CH:15][C:14]=1[O:23]C.Br.C([O-])(O)=O.[Na+]>C(O)(=O)C>[OH:11][C:5]1[C:4]2[C:13]3[C:14]([OH:23])=[CH:15][C:16]([OH:21])=[CH:17][C:18]=3[O:19][C:3]=2[CH:8]=[C:7]([OH:9])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=C(C(=CC(=C1)OC)OC)C1=C(C=C(C=C1OC)OC)OC
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The subsequent mixture was then extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was further washed with brine, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the brown, viscous residue was purified by column chromatography (5-20% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=CC=2OC3=C(C21)C(=CC(=C3)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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